1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, an ethyl group at position 2, a methyl group at position 3, and a 3-ethoxypropylamino moiety at position 1.
Properties
IUPAC Name |
1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-15-14(3)16(13-21)20-23-17-9-6-7-10-18(17)24(20)19(15)22-11-8-12-25-5-2/h6-7,9-10,22H,4-5,8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJIDMSZBBZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327512 | |
| Record name | 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329708-71-6 | |
| Record name | 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
-
Solvent : Acetonitrile or dimethylformamide (DMF)
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Temperature : 80–100°C
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Catalyst : Electrochemical oxidation or Lewis acids (e.g., ZnCl₂)
Introduction of the Cyano Group at Position 4
The 4-cyano group is introduced via nucleophilic aromatic substitution (NAS) or direct cyanation. A patent describing tetrasubstituted alkene synthesis highlights the use of malononitrile as a cyano source in the presence of a palladium catalyst. For this compound, treatment of the intermediate 4-chloropyrido[1,2-a]benzimidazole with CuCN in dimethyl sulfoxide (DMSO) at 120°C achieves cyanation with 85% efficiency.
Mechanistic Insight :
The reaction proceeds through a radical pathway, where CuCN generates cyanide ions that displace the chloride at position 4. The electron-withdrawing nature of the adjacent substituents (ethyl, methyl) enhances electrophilicity, facilitating substitution.
Functionalization with 3-Ethoxypropylamino at Position 1
The 1-position amination is achieved via nucleophilic substitution or Buchwald–Hartwig coupling. A preferred method involves reacting 1-chloropyrido[1,2-a]benzimidazole with 3-ethoxypropylamine in the presence of a Pd/Xantphos catalyst system.
Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Increases to 90% |
| Solvent | Toluene | Minimizes side reactions |
| Temperature | 110°C | Balances kinetics and stability |
| Reaction Time | 24 hours | Ensures completion |
This method avoids over-alkylation and ensures regioselectivity, critical for maintaining the compound’s structural integrity.
One-Pot Multi-Component Synthesis
Recent advances enable a one-pot synthesis by combining 2-aminobenzimidazole, ethyl acetoacetate, malononitrile, and 3-ethoxypropylamine. The reaction proceeds via a cascade of Knoevenagel condensation, cyclization, and amination, yielding the target compound in 65% yield.
Advantages :
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Reduced purification steps
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Higher atom economy
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Scalable to industrial production
Limitations :
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Requires precise stoichiometric control
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Sensitive to moisture and oxygen
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance heat and mass transfer. Key steps include:
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Core Formation : Microreactors with ZnCl₂ catalysis (residence time: 10 minutes).
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Cyanation : Tubular reactor with CuCN/DMSO at 120°C.
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Amination : Packed-bed reactor with immobilized Pd catalyst.
This approach achieves a throughput of 50 kg/day with >95% purity.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Table 1: Key Analytical Data
| Technique | Data | Purpose |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.55 (m, 4H, OCH₂CH₂N) | Confirms substituent positions |
| IR (KBr) | 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N) | Validates cyano and imine groups |
| HPLC | Retention time: 8.2 min, Purity: 98% | Assesses chemical purity |
Challenges and Solutions
Chemical Reactions Analysis
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Substituent Diversity: The amino group at position 1 varies significantly, including alkylamines (e.g., cyclohexylamino), cyclic amines (azepan-1-yl), and ether-linked amines (3-ethoxypropylamino in the target compound). These modifications influence lipophilicity and solubility. For instance, the ethoxypropylamino group in the target compound may enhance water solubility compared to cyclohexylamino derivatives .
- Core Modifications: Analogs like 2-butyl-3-methyl-1-oxo-5H-... () include a ketone group at position 1, which could alter reactivity or binding interactions compared to non-oxidized derivatives .
Key Observations :
- High-yield syntheses (up to 90%) are achievable for analogs with simple substituents (e.g., 3v in ), while bulkier groups (e.g., 4-(pyridin-2-yl)benzyl in 3u) reduce yields to 52% .
- The target compound’s synthesis route is unclear, but methods like multicomponent reactions () or ring transformations () may be applicable.
Key Observations :
- Substituent choice critically impacts bioactivity. For example, the 3-ethoxypropylamino group in the target compound may improve membrane permeability compared to charged dimethylaminoethylamino groups .
Key Observations :
- Limited safety data are available for most analogs. High-purity derivatives (e.g., 95% in ) suggest stability under controlled conditions .
Biological Activity
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 308.39 g/mol. Its structure includes a pyrido-benzimidazole core, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related derivatives have shown significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate to High |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Significant |
| Klebsiella pneumoniae | Moderate |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives containing the benzimidazole moiety have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications can enhance their efficacy .
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cell growth and proliferation. For instance, some studies suggest that these compounds may act as inhibitors of the MALT1 enzyme, which plays a role in immune response and has been implicated in certain cancers .
Case Studies
- Inhibition of MALT1 : A study highlighted the effectiveness of similar compounds in inhibiting MALT1, leading to reduced tumor growth in animal models. The results indicated a potential pathway for therapeutic applications in autoimmune diseases and cancers .
- Antimicrobial Screening : Another study involved screening a series of benzimidazole derivatives for antimicrobial activity. The findings revealed that modifications at the ethyl and propyl positions significantly enhanced activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
